5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic aromatic organic compound It belongs to the pyrrolopyridine family, which consists of fused pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 2,3-dimethylpyridine derivatives, under specific conditions. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms of the compound.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and organic materials.
Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or antitumor properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a valuable compound in the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for various applications.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound is structurally similar but lacks the methyl groups at the 5 and 6 positions.
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: This compound has a bromine atom at the 5 position, which can affect its reactivity and biological activity.
Uniqueness: 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of methyl groups at the 5 and 6 positions, which can influence its chemical and biological properties. These methyl groups can enhance the compound's stability and modify its interaction with biological targets.
Properties
Molecular Formula |
C10H10N2O2 |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-7-4-8(10(13)14)12-9(7)11-6(5)2/h3-4H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
YYVKXAWLSARGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=C2)C(=O)O)N=C1C |
Origin of Product |
United States |
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